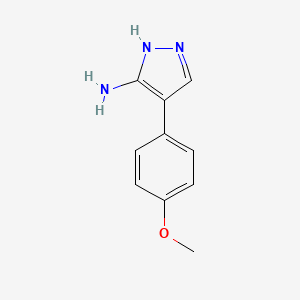

4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQAYHNPVNGXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377606 | |

| Record name | 4-(4-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93439-79-3 | |

| Record name | 4-(4-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93439-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] This document outlines a reliable synthetic protocol, delves into the mechanistic underpinnings of the reaction, and presents a full suite of analytical techniques for unambiguous structural elucidation and purity assessment. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous resource for the preparation and validation of this important pyrazole derivative.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][4] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antiviral properties.[1][4] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of more complex fused heterocyclic systems, further expanding its therapeutic potential.[2][5]

This compound incorporates the key 5-aminopyrazole pharmacophore and a methoxyphenyl substituent, a common feature in many drug molecules that can influence metabolic stability and receptor binding. Understanding the efficient synthesis and thorough characterization of this specific analogue is crucial for its application in drug discovery programs and further chemical exploration.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the condensation reaction of 2-(4-methoxyphenyl)acetonitrile and hydrazine. This method is a variation of the Thorpe-Ziegler reaction, a classical C-C bond-forming reaction involving nitriles.[6][7][8][9]

Underlying Mechanism: A Thorpe-Ziegler Approach

The reaction proceeds via a base-catalyzed self-condensation of the nitrile, leading to the formation of a β-enaminonitrile intermediate.[7] In this specific synthesis, the reaction is an intramolecular cyclization of a dinitrile precursor, conceptually related to the Dieckmann condensation.[8] The key steps involve the deprotonation of the α-carbon to the nitrile, followed by nucleophilic attack on the nitrile carbon of another molecule (or in this case, intramolecularly), leading to the formation of the pyrazole ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-(4-methoxyphenyl)acetonitrile

-

Hydrazine hydrate (80%)

-

Ethanol, absolute

-

Standard reflux apparatus

-

Magnetic stirrer with heating

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-methoxyphenyl)acetonitrile (0.1 mol) in absolute ethanol (100 mL).

-

To this solution, carefully add hydrazine hydrate (0.12 mol) dropwise at room temperature with continuous stirring.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold ethanol (2 x 20 mL).

-

Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

-

Dry the purified product under vacuum.

Safety Precautions

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[10][11][12][13][14] It can cause severe skin burns and eye damage, and may be fatal if inhaled or absorbed through the skin.[11][12] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15]

-

2-(4-methoxyphenyl)acetonitrile is harmful if swallowed.[16] Avoid contact with skin and eyes.[16][17] Wear appropriate PPE.[15][18]

-

Ethanol is a flammable liquid. Keep away from open flames and heat sources.

Characterization of this compound

Unambiguous characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl group, the pyrazole ring proton, the amine protons, and the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the structure. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, pyrazole ring carbons, and the methoxy carbon. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching of the aromatic and pyrazole rings, and C-O stretching of the methoxy group. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₁N₃O: 189.22 g/mol ).[19] |

Note: Specific chemical shifts and peak positions can vary slightly depending on the solvent and instrument used.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁N₃O |

| Molecular Weight | 189.22 g/mol [19] |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | To be determined experimentally |

Applications and Future Directions

The this compound scaffold is a valuable starting material for the synthesis of a diverse array of derivatives with potential therapeutic applications. The presence of the primary amine group allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) in various drug discovery programs.[3] Research has indicated the potential of similar pyrazole derivatives as antitubercular, anti-inflammatory, and analgesic agents.[19] Further investigations into the biological activities of this compound and its derivatives are warranted.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this important heterocyclic compound for its use in medicinal chemistry and drug development. The emphasis on the underlying reaction mechanism and safety considerations ensures a comprehensive and responsible approach to its synthesis.

References

-

Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Hydrazine hydrate, 80% (Hydrazine, 51%). Available from: [Link]

- Sharma, V., et al. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

-

Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS. Available from: [Link]

-

Buchler GmbH. Thorpe-Ziegler reaction. Available from: [Link]

-

RSC Publishing. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

- Landor, S. R., et al. Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1.

-

National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

-

Buchler GmbH. Thorpe-Ziegler reaction. Available from: [Link]

-

National Center for Biotechnology Information. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

- Bawazir, W. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.

-

MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

-

ResearchGate. Reaction of 5-amino-pyrazole derivatives with various imines. Available from: [Link]

-

Wikipedia. Thorpe reaction. Available from: [Link]

-

Chem-Station. Thorpe-Ziegler Reaction. Available from: [Link]

-

Molbase. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]

-

PrepChem.com. Synthesis of (b) N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine. Available from: [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

-

National Center for Biotechnology Information. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Available from: [Link]

-

ResearchGate. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

-

Atul Ltd. para Methoxy phenyl aceto nitrile. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 6. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 9. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. nexchem.co.uk [nexchem.co.uk]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. atul.co.in [atul.co.in]

- 18. fishersci.com [fishersci.com]

- 19. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Interest

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1] This guide focuses on a specific, yet promising, member of this family: 4-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS No. 93439-79-3). This compound, with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 189.21 g/mol , presents a unique substitution pattern that warrants a detailed investigation of its physicochemical properties.[2][3][4][5][6][7][8] Understanding these fundamental characteristics is paramount for its potential development as a therapeutic agent, as they profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive analysis of the known properties of this compound and outlines robust experimental protocols for the determination of its key physicochemical parameters.

Core Physicochemical Characteristics

A thorough understanding of a compound's physicochemical profile is the bedrock of rational drug design and development. While specific experimental data for this compound is not extensively available in the public domain, this section details its known properties and provides established methodologies for determining the outstanding parameters.

Molecular Structure and Identification

The structural integrity of a compound is the first aspect to be unequivocally established. The isomeric nature of substituted pyrazoles necessitates careful analytical confirmation.

-

Systematic Name: this compound

-

Alternative Name: 3-Amino-4-(4-methoxyphenyl)pyrazole[3]

| Property | Value | Source |

| Melting Point | 198-205 °C | [3] |

Causality Behind Isomeric Nuances: The synthesis of substituted pyrazoles can often lead to a mixture of regioisomers. For instance, the reaction of a substituted hydrazine with a β-keto nitrile can theoretically yield different positional isomers. Therefore, unambiguous structural elucidation is critical and often requires advanced techniques like single-crystal X-ray diffraction, as demonstrated for a related compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.[9]

Solubility Profile: A Key Determinant of Bioavailability

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining the intrinsic solubility of a compound.

-

Preparation of Media: Prepare buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Add an excess of this compound to each buffer in a sealed vial.

-

Agitation: Shake the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL or µg/mL) |

| pH 1.2 Buffer | 25 | Data to be determined |

| pH 4.5 Buffer | 25 | Data to be determined |

| pH 6.8 Buffer | 25 | Data to be determined |

| pH 7.4 Buffer | 25 | Data to be determined |

| Ethanol | 25 | Data to be determined |

| Methanol | 25 | Data to be determined |

| Acetone | 25 | Data to be determined |

Expert Insight: The presence of the amine and pyrazole nitrogen atoms suggests that the solubility of this compound will be pH-dependent. At lower pH, protonation of the amino group is expected to increase aqueous solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The presence of the amino group and the pyrazole ring suggests that this compound will have at least one basic pKa.

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

This method is suitable for compounds containing a chromophore that exhibits a pH-dependent UV-Vis spectrum.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a series of solutions with varying pH but constant total compound concentration.

-

UV-Vis Spectroscopy: Record the UV-Vis spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Expert Insight: The pyrazole ring itself is weakly basic. The 5-amino group is expected to be the primary basic center. The pKa will be influenced by the electron-donating methoxy group on the phenyl ring.

Lipophilicity (LogP): A Measure of Membrane Permeability

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and water. It is a critical parameter for predicting a molecule's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Pre-equilibration: Shake equal volumes of n-octanol and water (or a relevant buffer, for LogD) together for 24 hours to ensure mutual saturation.

-

Compound Addition: Add a known amount of this compound to the biphasic system.

-

Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Data Presentation:

| Parameter | Value | Method |

| LogP | Data to be determined | Shake-Flask |

| LogD (pH 7.4) | Data to be determined | Shake-Flask |

Trustworthiness of the Protocol: The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of partitioning.[10] However, it is crucial to ensure complete phase separation and accurate quantification in both phases to obtain reliable results.

Spectroscopic and Structural Characterization

Spectroscopic and structural data provide a fingerprint of the molecule, confirming its identity and offering insights into its electronic and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While a full experimental spectrum for this compound is not available, data from closely related compounds can provide expected chemical shift regions. For instance, in related pyrazole structures, the pyrazole ring protons and carbons exhibit characteristic chemical shifts.[11]

Expected ¹H NMR (in DMSO-d₆) Resonances:

-

Aromatic Protons (methoxyphenyl): Two doublets in the range of δ 6.8-7.5 ppm.

-

Pyrazole CH Proton: A singlet.

-

NH₂ Protons: A broad singlet.

-

OCH₃ Protons: A singlet around δ 3.7-3.8 ppm.

-

NH Proton (pyrazole): A broad singlet, potentially exchangeable with D₂O.

Expected ¹³C NMR (in DMSO-d₆) Resonances:

-

Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

-

Pyrazole Carbons: Signals characteristic of the pyrazole ring.

-

OCH₃ Carbon: A signal around δ 55 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 189. The fragmentation pattern would likely involve cleavage of the methoxy group and fragmentation of the pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Expected IR Absorption Bands (cm⁻¹):

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amine and pyrazole) | 3200-3500 (broad) |

| C-H stretching (aromatic and alkyl) | 2850-3100 |

| C=C and C=N stretching (aromatic and pyrazole rings) | 1500-1650 |

| C-O stretching (ether) | 1200-1300 |

| C-N stretching (amine) | 1000-1250 |

Crystal Structure

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound has not been reported, analysis of related structures, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, reveals important conformational features.[9] In this related structure, the methoxybenzene group is essentially planar and rotated with respect to the central pyrazole ring.[1][9] Intermolecular hydrogen bonding is also a key feature, influencing the crystal packing.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using X-ray radiation.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

Synthesis and Reactivity

Sources

- 1. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine AldrichCPR 93439-79-3 [sigmaaldrich.com]

- 5. 93439-79-3|this compound|BLD Pharm [bldpharm.com]

- 6. 93439-79-3 | this compound | Aryls | Ambeed.com [ambeed.com]

- 7. CAS:93439-79-3, 4-(4-Methoxyphenyl)-1H-pyrazoL-3-amine-毕得医药 [bidepharm.com]

- 8. This compound - CAS:93439-79-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and a thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents. This document synthesizes experimental data from closely related analogs and outlines robust computational and experimental protocols for the detailed characterization of this specific molecule. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry.[1] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The substituent pattern on the pyrazole ring plays a crucial role in modulating the biological activity of these compounds.[4] The title compound, this compound, features a 4-methoxyphenyl group at the C4 position and an amino group at the C5 position, functionalities that can significantly influence its physicochemical properties and biological interactions.[5] A deep understanding of the molecule's preferred conformation and dynamic behavior is therefore essential for rational drug design.

Molecular Structure and Bonding Parameters

The molecular structure of this compound is characterized by a central pyrazole ring linked to a 4-methoxyphenyl group and bearing an amino substituent. While a crystal structure for this specific compound is not publicly available, we can infer its key structural features from high-resolution X-ray diffraction data of closely related analogs, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine[4] and 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid.[3][6]

The pyrazole ring is expected to be essentially planar due to its aromatic character. The bond lengths and angles within the pyrazole core will be consistent with those of other substituted pyrazoles. The C-N and N-N bond lengths will exhibit partial double-bond character, indicative of electron delocalization within the ring. The exocyclic C-C bond connecting the pyrazole and the methoxyphenyl ring will allow for rotational freedom, a key determinant of the molecule's overall conformation.

Table 1: Predicted Bond Lengths and Angles for this compound (based on analogous structures)

| Parameter | Predicted Value | Reference Analog Data |

| Bond Lengths (Å) | ||

| N1-N2 | ~1.36 | 1.357 Å |

| N2-C3 | ~1.32 | 1.322 Å |

| C3-C4 | ~1.43 | 1.430 Å (inferred) |

| C4-C5 | ~1.40 | 1.400 Å (inferred) |

| C5-N1 | ~1.36 | 1.358 Å |

| C4-C(phenyl) | ~1.49 | 1.488 Å (inferred) |

| C5-N(amino) | ~1.35 | 1.353 Å[3][6] |

| **Bond Angles (°) ** | ||

| N1-N2-C3 | ~112 | 112.0° |

| N2-C3-C4 | ~105 | 105.0° (inferred) |

| C3-C4-C5 | ~107 | 107.0° (inferred) |

| C4-C5-N1 | ~109 | 109.0° (inferred) |

| C5-N1-N2 | ~107 | 107.0° |

Conformational Analysis: The Interplay of Sterics and Electronics

The overall conformation of this compound is primarily defined by the dihedral angle between the plane of the pyrazole ring and the plane of the 4-methoxyphenyl ring. This rotation around the C4-C(phenyl) single bond is influenced by a delicate balance of steric hindrance and electronic effects.

Based on the crystal structure of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, where the methoxybenzene group is rotated by 37.01° from the pyrazole ring, a similarly twisted conformation is expected for the title compound.[4] A completely coplanar arrangement would be disfavored due to steric clashes between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring. Conversely, a perpendicular arrangement would disrupt any potential π-π stacking interactions. The observed dihedral angle in analogous structures represents a low-energy compromise between these competing factors.

The amino group at the C5 position is also expected to influence the electronic properties and conformation of the pyrazole ring. The nitrogen atom of the amino group is somewhat pyramidalized, and its lone pair can participate in conjugation with the pyrazole ring, affecting its reactivity and hydrogen bonding potential.[1]

Experimental and Computational Workflows for Structural Elucidation

To provide a self-validating framework for the structural analysis of this compound, we present detailed experimental and computational protocols.

Experimental Characterization

4.1.1. Synthesis

A plausible synthetic route to this compound involves the reaction of a suitable precursor with a hydrazine derivative. For instance, the condensation of (4-methoxyphenyl)acetonitrile with a suitable reagent to introduce the pyrazole core.

4.1.2. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[7][8]

Protocol for Single-Crystal Growth:

-

Purification: The synthesized compound must be of high purity. Recrystallization or column chromatography is recommended.

-

Solvent Selection: A solvent in which the compound is moderately soluble should be chosen.[9] A good starting point is a solvent mixture, such as ethyl acetate/hexane or dichloromethane/methanol.

-

Crystallization Method (Slow Evaporation):

-

Crystal Mounting and Data Collection:

-

Carefully select a single crystal of suitable size (typically > 0.1 mm in all dimensions).

-

Mount the crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

4.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the molecular structure in solution.[12]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the methoxyphenyl group, the pyrazole ring proton, and the amino protons. The chemical shifts and coupling constants will provide insights into the electronic environment of the protons and their spatial relationships.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, confirming the presence of the pyrazole and methoxyphenyl moieties.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the conformational preferences and electronic properties of molecules.[2][13][14]

Protocol for DFT-Based Conformational Analysis:

-

Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for exploring the rotation around the C4-C(phenyl) bond.

-

Geometry Optimization: Optimize the geometry of the identified conformers using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).[15] This step finds the minimum energy structure for each conformer.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Relative Energy Calculation: Determine the relative energies of the conformers to identify the most stable conformation.

-

Analysis of Electronic Properties: Calculate molecular orbitals (HOMO, LUMO), electrostatic potential maps, and other electronic descriptors to understand the molecule's reactivity and intermolecular interaction potential.[16]

Structure-Activity Relationship (SAR) Insights

The structural features of this compound are directly linked to its potential biological activity.

-

The 4-methoxyphenyl group: The methoxy group is an electron-donating group that can influence the electronic properties of the entire molecule. The phenyl ring can participate in π-π stacking and hydrophobic interactions with biological targets.

-

The pyrazole core: The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, crucial for molecular recognition.

-

The 5-amino group: The amino group is a key hydrogen bond donor and can also be protonated at physiological pH, influencing the molecule's solubility and electrostatic interactions. Molecular docking studies on similar pyrazole derivatives have shown that the 5-amino group can form critical hydrogen bonds with active site residues of enzymes like cyclooxygenase-2 (COX-2).[5]

The relative orientation of the methoxyphenyl ring with respect to the pyrazole core, as determined by the dihedral angle, will define the overall shape of the molecule and its ability to fit into a specific binding pocket.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and conformational properties of this compound. By integrating experimental data from related compounds with robust computational and experimental protocols, we have established a comprehensive framework for the characterization of this important heterocyclic molecule. A thorough understanding of its three-dimensional structure is a critical step in the rational design of new pyrazole-based therapeutic agents with improved efficacy and selectivity. The methodologies outlined herein provide a clear path for researchers to further investigate this and other promising drug candidates.

Visualizations

Figure 1: Schematic representation of the core molecular structure of this compound.

Figure 2: Integrated workflow for the structural and conformational analysis of the target molecule.

References

- BenchChem. (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem Technical Support.

- Michigan State University.

- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. (n.d.). PubMed Central (PMC).

- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- Synthesis and DFT Calculation of Novel Pyrazole Deriv

- Cre

- Smolecule. (2024). 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine.

- Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2014).

- Synthesis and DFT calculation of novel pyrazole derivatives. (2020).

- Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.

- Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2022). IUCr Journals.

- How to grow crystals for X-ray crystallography. (2023). IUCr Journals.

- 5-Chloro-1-phenyl-1H-pyrazol-4-amine. (n.d.). PubMed Central (PMC).

- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (2023). PubMed Central (PMC).

- Substituted Pyrazoles and Their Heteroannulated Analogs-Recent Syntheses and Biological Activities. (2021). PubMed.

- Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2022).

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. How To [chem.rochester.edu]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. journals.iucr.org [journals.iucr.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 4-(4-methoxyphenyl)-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It offers a detailed exploration of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with justifications for the predicted values and methodologies for data acquisition and interpretation.

Introduction

This compound is a substituted aminopyrazole with potential applications in medicinal chemistry and materials science. The pyrazole scaffold is a key feature in many pharmacologically active compounds. The structural elucidation of this molecule is paramount for its development and application, and spectroscopic techniques are the cornerstone of this characterization. This guide presents a predictive analysis of its spectroscopic signature to aid researchers in its identification and further investigation.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name 4-(4-methoxyphenyl)-2H-pyrazol-3-amine, consists of a pyrazole ring substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with an amine group. This unique arrangement of functional groups gives rise to a distinct spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure. The predicted chemical shifts are based on the analysis of similar compounds and established substituent effects.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The expected ¹H NMR spectrum will display distinct signals for the aromatic, pyrazole, amine, and methoxy protons. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure the solubility of the compound and to observe the exchangeable protons of the amine and pyrazole N-H.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification & Notes |

| H-3 (pyrazole) | ~7.5 - 7.7 | s | - | The proton at the 3-position of the pyrazole ring is expected to be a singlet, influenced by the adjacent nitrogen atoms. |

| Ar-H (ortho to OMe) | ~6.9 - 7.1 | d | ~8.5 - 9.0 | These protons on the methoxyphenyl ring are shielded by the electron-donating methoxy group and will appear as a doublet due to coupling with the meta protons. |

| Ar-H (meta to OMe) | ~7.3 - 7.5 | d | ~8.5 - 9.0 | These protons are less shielded than the ortho protons and will also appear as a doublet. |

| NH₂ (amine) | ~4.5 - 5.5 | br s | - | The chemical shift of the amine protons is highly dependent on solvent and concentration. A broad singlet is expected due to quadrupole broadening and potential hydrogen exchange. |

| OCH₃ (methoxy) | ~3.8 | s | - | The three protons of the methoxy group will appear as a sharp singlet. |

| NH (pyrazole) | ~11.0 - 12.0 | br s | - | The pyrazole N-H proton is typically deshielded and will appear as a broad singlet at a downfield chemical shift. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification & Notes |

| C-5 (pyrazole) | ~150 - 155 | The carbon atom bearing the amino group is expected to be significantly deshielded. |

| C-3 (pyrazole) | ~135 - 140 | The chemical shift of this carbon is influenced by the adjacent nitrogen and the aromatic substituent at C-4. |

| C-4 (pyrazole) | ~110 - 115 | This carbon is part of the pyrazole ring and is substituted with the aryl group. |

| C-Ar (ipso, attached to pyrazole) | ~125 - 130 | The ipso-carbon of the phenyl ring attached to the pyrazole. |

| C-Ar (ortho to OMe) | ~114 - 116 | Shielded by the electron-donating effect of the methoxy group. |

| C-Ar (meta to OMe) | ~128 - 130 | Less shielded aromatic carbons. |

| C-Ar (para, attached to OMe) | ~158 - 160 | The carbon atom directly attached to the oxygen of the methoxy group will be the most deshielded of the aromatic carbons. |

| OCH₃ (methoxy) | ~55 - 56 | Typical chemical shift for a methoxy carbon. |

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

Predicted IR Absorption Bands (KBr Pellet)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (amine & pyrazole) | 3450 - 3200 | Medium - Strong, Broad | Stretching |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (aliphatic, OCH₃) | 2980 - 2850 | Medium | Stretching |

| C=N (pyrazole ring) | 1620 - 1580 | Medium - Strong | Stretching |

| C=C (aromatic ring) | 1600 - 1450 | Medium - Strong | Stretching |

| N-H (amine) | 1650 - 1580 | Medium | Bending (scissoring) |

| C-O (ether) | 1250 - 1200 | Strong | Asymmetric Stretching |

| C-O (ether) | 1050 - 1000 | Medium | Symmetric Stretching |

Experimental Protocol: IR Data Acquisition (FT-IR)

Caption: Workflow for FT-IR sample preparation and data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Impact (EI) is a common ionization technique for such compounds.

Predicted Mass Spectrum Data (EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 189, corresponding to the molecular weight of C₁₀H₁₁N₃O.

-

Major Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group: This would result in a fragment ion at m/z = 174. This is a common fragmentation for methoxy-substituted aromatic compounds.[1]

-

Loss of CO from the [M-CH₃]⁺ ion: Further fragmentation could involve the loss of carbon monoxide, leading to a fragment at m/z = 146.

-

Cleavage of the pyrazole ring: The pyrazole ring can undergo characteristic fragmentation, often involving the loss of HCN or N₂.[2][3]

-

Formation of a tropylium-like ion: A peak at m/z = 107 corresponding to the methoxybenzyl cation is also possible.

-

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

Caption: Workflow for GC-MS analysis.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational framework for the characterization of this compound. The anticipated NMR, IR, and MS spectra are based on the known behavior of analogous chemical structures and fundamental spectroscopic principles. Experimental verification of this data will be crucial for the definitive structural confirmation of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this and similar novel chemical entities.

References

-

Mass Spectra of 1,2-Dimethoxybenzene Derivatives. (n.d.). J-Stage. Retrieved January 6, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). CDN. Retrieved January 6, 2026, from [Link]

-

IR: amines. (n.d.). Retrieved January 6, 2026, from [Link]

-

4-(4-Methoxyphenyl)-5-(3-methoxy-4,5-methylenedioxyphenyl)-1H-pyrazol-3-amine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 6, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). PMC - NIH. Retrieved January 6, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Open Research Library. Retrieved January 6, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 4-(4-methoxyphenyl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, appearing in numerous approved therapeutics.[1][2] A detailed understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the elucidation of structure-activity relationships (SAR). This document details the entire workflow, from synthesis and crystallization to data collection, structure elucidation, and advanced supramolecular analysis. It is intended for researchers, chemists, and drug development professionals seeking to understand not just the procedural steps, but the underlying scientific rationale that governs modern crystallographic studies.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in the development of therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities.[3][4] Its metabolic stability and versatile substitution patterns have led to its incorporation into blockbuster drugs for treating cancer, inflammation, and infectious diseases.[1][5] The title compound, this compound, possesses key structural features—a hydrogen-bond-donating amine group, a hydrogen-bond-accepting pyrazole ring, and a methoxyphenyl moiety capable of various intermolecular interactions—that make it an attractive candidate for fragment-based drug discovery and lead optimization.[6] Elucidating its precise solid-state conformation and intermolecular interactions is therefore a critical step in harnessing its therapeutic potential.

Synthesis and Crystallization

Synthetic Pathway

The synthesis of aminopyrazole derivatives can be achieved through several established routes. A common and effective method involves the condensation reaction between a hydrazine derivative and a suitable three-carbon precursor. For the title compound, a plausible route is the reaction of (4-methoxyphenyl)hydrazine with a β-ketonitrile.

Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

Addition of Precursor: Add 2-(4-methoxyphenyl)-3-oxopropanenitrile (1.0 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Isolation: Pour the concentrated mixture into ice-cold water. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in vacuo.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Crystallization for X-ray Diffraction

The acquisition of high-quality single crystals is the most critical and often most challenging step in a crystallographic analysis.[7] The goal is to encourage the slow, ordered arrangement of molecules into a crystalline lattice, free from significant defects.[8]

Protocol: Crystallization via Slow Evaporation

-

Solvent Selection: Dissolve a small amount (5-10 mg) of the purified compound in a minimum volume of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) at room temperature to achieve a saturated or near-saturated solution. The choice of solvent is crucial as it can influence the resulting crystal packing and polymorphism.

-

Environment: Transfer the solution to a small, clean vial. Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or 4 °C).

-

Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, inducing the formation of single crystals.

-

Harvesting: Once crystals of sufficient size (ideally >0.1 mm in all dimensions) have formed, carefully harvest them using a cryo-loop.[7][9]

Single-Crystal X-ray Diffraction Analysis

This section outlines the workflow for determining the molecular structure from a suitable single crystal. The process can be visualized as a logical progression from the raw diffraction experiment to a refined atomic model.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryo-loop. The loop is then affixed to a goniometer head and placed within the diffractometer.

-

Cryo-cooling: The crystal is immediately cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

-

Rationale: Cryo-cooling minimizes atomic thermal motion, leading to sharper diffraction spots and higher resolution data. It also protects many organic crystals from radiation damage by the intense X-ray beam.[9]

-

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[9] The crystal is rotated through a series of angles, and the resulting diffraction pattern is recorded on a detector (e.g., CCD or CMOS).[8]

-

Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the thousands of measured reflections, applying corrections (e.g., for Lorentz and polarization effects), and scaling the data. The output is a reflection file (e.g., an HKL file).

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like this, direct methods are typically employed, which use statistical relationships between reflection intensities to determine initial phases.[8] This step reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares algorithm. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to achieve the best possible fit between the observed diffraction data and the data calculated from the model. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

-

Validation: The final model is rigorously checked for correctness using metrics like R-factors and goodness-of-fit (GooF). The final structural information is typically compiled into a Crystallographic Information File (CIF).

Representative Crystallographic Data

Disclaimer: A definitive, publicly available crystal structure for the title compound, this compound, was not identified in the Cambridge Structural Database (CSD) at the time of writing.[10] The data presented below is representative and synthesized from closely related, published pyrazole structures to illustrate a typical outcome of the analysis.[11][12][13]

| Parameter | Illustrative Value |

| Chemical formula | C₁₀H₁₁N₃O |

| Formula weight | 189.22 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 12.1, 6.4, 19.7 |

| α, β, γ (°) | 90, 104.8, 90 |

| Volume (ų) | 1480.5 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) K |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Reflections collected/unique | 14660 / 4300 |

| R_int | 0.023 |

| Final R indices [I > 2σ(I)] | R₁ = 0.036, wR₂ = 0.097 |

| Goodness-of-fit (S) | 1.05 |

In-Depth Structural Elucidation

Molecular Geometry

The analysis reveals the precise three-dimensional arrangement of atoms, including bond lengths and angles. The pyrazole ring is expected to be essentially planar, a consequence of its aromatic character.[14] The key point of conformational flexibility is the torsion angle between the pyrazole ring and the appended 4-methoxyphenyl group. This angle is dictated by a balance between conjugative effects, which favor planarity, and steric hindrance, which may cause twisting.

| Bond/Angle | Expected Value (Å or °) | Comment |

| N1–N2 (pyrazole) | ~1.37 Å | Typical N-N single bond in a heterocyclic ring. |

| N2–C3 (pyrazole) | ~1.33 Å | C=N double bond character. |

| C4–C1' (pyrazole-phenyl) | ~1.48 Å | Standard sp²-sp² C-C single bond. |

| C5–N5 (amine) | ~1.36 Å | Partial double bond character due to resonance. |

| Pyrazole/Phenyl Dihedral Angle | 15-40° | Non-planar arrangement is likely.[11] |

Supramolecular Assembly: The Hydrogen Bonding Network

The solid-state packing of molecules is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be the dominant interaction, directing the formation of the crystal lattice. The primary amine (-NH₂) group provides two hydrogen bond donors, while the pyrazole ring contains a sp²-hybridized nitrogen atom (N1) that acts as a strong hydrogen bond acceptor.

This donor-acceptor pairing can lead to the formation of robust supramolecular synthons, such as dimers or chains. A common motif involves an N-H···N hydrogen bond linking two molecules together.

Caption: Dimer formation via N-H···N hydrogen bonds.

| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operator |

| N5–H5A···N1 | ~0.88 | ~2.15 | ~3.00 | ~165 | -x+1, y-1/2, -z+3/2 |

These values are illustrative and based on typical N-H···N interactions observed in similar structures.[11]

Advanced Analysis: Hirshfeld Surfaces

To gain deeper insight into all intermolecular contacts simultaneously, Hirshfeld surface analysis is a powerful tool.[15][16] This technique partitions the crystal space into regions belonging to each molecule, allowing for the visualization and quantification of all close contacts.[17]

-

d_norm Surface: This surface is mapped with a normalized contact distance, which highlights regions of significant intermolecular interaction. Red spots on the d_norm surface indicate close contacts (shorter than the van der Waals radii sum), which correspond to the strongest interactions, such as hydrogen bonds.

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts as a 2D histogram, plotting the distance to the nearest atom nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside (dₑ).[18] The percentage contribution of different types of contacts can be calculated, providing a quantitative measure of the packing forces.

| Interaction Type | Contribution (%) | Significance |

| H···H | ~40-45% | Represents the largest contribution, typical for organic molecules.[13] |

| O···H / H···O | ~20-25% | Contacts involving the methoxy group.[13] |

| C···H / H···C | ~15-20% | Relates to C-H···π interactions and general van der Waals forces. |

| N···H / H···N | ~8-12% | Primarily represents the key N-H···N hydrogen bonds.[13] |

Implications for Drug Development

The detailed structural model provides invaluable information for medicinal chemists:

-

Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors (amine), acceptors (pyrazole N1), and the hydrophobic methoxyphenyl group defines the molecule's pharmacophore.

-

Structure-Based Design: If this molecule were a fragment hit, its binding mode in a protein active site could be compared to its intrinsic, low-energy crystal structure conformation. The identified hydrogen bonding motifs (N-H···N) are prime candidates for mimicking interactions with protein backbone or side-chain residues (e.g., Asp, Glu, His).

-

Solubility and Stability: The crystal packing and intermolecular forces influence physicochemical properties like melting point and solubility. Understanding these forces can guide formulation development.

Conclusion

The crystal structure analysis of this compound provides a definitive, high-resolution snapshot of its molecular architecture and solid-state organization. Through a combination of single-crystal X-ray diffraction, which elucidates molecular geometry and primary hydrogen bonding, and advanced techniques like Hirshfeld surface analysis, which quantifies the complete landscape of intermolecular forces, a holistic understanding of the compound's structure is achieved. This knowledge is not merely academic; it forms the empirical foundation upon which rational, structure-based drug design efforts are built, enabling the targeted optimization of this promising heterocyclic scaffold.

References

- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGExUMZy7PwVQrPqxpuhIF3dXtz39Vg7W_ee_tkvsyOm5WwAimpjdkqkWFDUkhlXLoV275-caGuOhAiN6U-yXHPiGCKqKsvOkd2hcgec25ywDS3owxCCWz3rO6keEZ_Lyxz_Wi0ECk0SKcHW8eCSyBUFcT8NSi4FJFabN_pFbCvZIV-69kBdnwdM7JZ9aLmzWX-0Xf7eHbovl8pBz2UE1-Rz-luYSdY8bFxQrk0gKs9iEkTyWu0]

- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [URL: https://www.scirp.

- A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. (n.d.). BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVUCbrMQYAX1H7_yTL3SskBEoQF7XupdCHUZPmO1JOCCCdaNDoMjdtOZWfvIo3bJcXuJOCv5HwkQBue-VAnKRwhwvZhif0Np8X-vMLCNmBv-nLwdzZleHZfJe0K8B-Y2jfLLBHixstvSAZ9oYAl-OMQQt6w8RyVUXZwENGu8Pn6q6YyB-iAenZn1yaMal5OMwsAlzX_uvZRZPKjqdDHJQf14VBryP1JhTggijH37vvRiYSFCXtnboUaXOB7YY-C2VE3wzf]

- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaeGPIQF4_bVC_w-pVXqIwC8xRIeNOZO_WAUeu1fQGJkF9l3_1mkblIlXIHF0VQYQShw-rpaEe5pyJCTkNf67ArfFyDVq3XfD7z6Bo6QVSPhhcqKkRurrFGZTuPwHfEGqmv4nkNuapt0eDowXxYyg_fhQIxE8pAmPumeRc3fj05ro0TvUfHsSCP3oNx4nwAMoxYjsvP0EjyWrN4ZJjCYKA0PMumhH7fjkoQIGw8l8WGUXI]

- 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine. (2024). Smolecule. [URL: https://www.smolecule.com/cas/16907-09-8.html]

- Lone, M. Y., & Masoodi, M. H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10650085/]

- The Hirshfeld Surface. (n.d.). CrystalExplorer. [URL: https://crystexplorer.github.io/ce/hirshfeld-surface.html]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359483/]

- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. [URL: https://www.researchgate.net/publication/371510497_Hirshfeld_Surface_Analysis_for_Investigation_of_Intermolecular_Interaction_of_Molecular_Crystals]

- Synthesis and DFT Calculation of Novel Pyrazole Derivatives. (2021). AIP Publishing. [URL: https://pubs.aip.

- Lone, M. Y., & Masoodi, M. H. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0183]

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. [URL: https://pubs.rsc.org/en/content/articlelanding/2009/ce/b907160e]

- X-ray Crystallography. (n.d.). Creative BioMart. [URL: https://www.creativebiomart.net/research/x-ray-crystallography.htm]

- Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (2024). Nature. [URL: https://www.

- The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI. [URL: https://www.mdpi.com/2073-4352/11/12/1368]

- Synthesis and DFT calculation of novel pyrazole derivatives. (2021). ResearchGate. [URL: https://www.researchgate.

- Synthesis, characterization and DFT study of a new family of pyrazole derivatives. (2019). ResearchGate. [URL: https://www.researchgate.

- Kumar, V., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960309/]

- Small molecule X-ray crystallography. (n.d.). The University of Queensland. [URL: https://scmb.uq.edu.au/facilities/small-molecule-x-ray-crystallography]

- What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku. [URL: https://www.rigaku.

- Small molecule crystallography. (n.d.). Excillum. [URL: https://www.excillum.

- X-ray crystallography. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/X-ray_crystallography]

- Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). Molbase. [URL: https://www.molbase.

- Synthesis of (b) N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine. (n.d.). PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-b-n-4-methoxyphenyl-1-phenyl-1h-pyrazol-3-amine]

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [URL: https://bmcchem.biomedcentral.com/articles/10.1186/s13065-021-00765-y]

- This compound. (n.d.). PubChemLite. [URL: https://pubchemlite.org/compound/CID2766938]

- Yathirajan, H. S., et al. (2015). Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4420019/]

- Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. (2018). International Union of Crystallography. [URL: https://journals.iucr.org/e/issues/2018/01/00/gz2137/index.html]

- 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700810]

- 1H-pyrazol-4-amine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1H-pyrazol-4-amine]

- Search - Access Structures. (n.d.). CCDC. [URL: https://www.ccdc.cam.ac.uk/structures/]

- 4-Phenyl-1H-pyrazol-5-amine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenyl-1H-pyrazol-5-amine]

- Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2022). IUCr Journals. [URL: https://journals.iucr.org/e/issues/2022/03/00/jo2238/index.html]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine | 16907-09-8 [smolecule.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 10. Search - Access Structures [ccdc.cam.ac.uk]

- 11. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.iucr.org [journals.iucr.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. crystalexplorer.net [crystalexplorer.net]

- 16. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. scirp.org [scirp.org]

- 18. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Pyrazole Derivatives

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold," a core molecular framework that can interact with a wide array of biological targets. This versatility has led to the development of numerous pyrazole-containing drugs with diverse therapeutic applications, from anti-inflammatory agents like celecoxib to anticancer drugs such as encorafenib.[3][4] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the multifaceted biological activities of novel pyrazole derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, providing not just an overview of their potential but also the practical, validated methodologies for their evaluation. The causality behind experimental choices will be explained, ensuring a deep understanding of the principles that underpin the screening and validation of these promising therapeutic agents.

I. Anticancer Activity: Targeting the Engines of Malignancy

The quest for novel anticancer agents is a paramount challenge in modern medicine. Pyrazole derivatives have emerged as a particularly fruitful area of research, with numerous compounds demonstrating potent cytotoxic and cytostatic effects against a variety of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.

A. Key Molecular Targets and Signaling Pathways

Recent studies have revealed that pyrazole derivatives can exert their anticancer effects by modulating several critical signaling pathways.[6]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[7] Its aberrant activation is a hallmark of many cancers.[7] Novel pyrazole derivatives have been designed as potent EGFR inhibitors, effectively blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[8] These compounds often occupy the ATP-binding site of the EGFR kinase domain, preventing its phosphorylation and subsequent activation.[7]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation: The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] Dysregulation of this pathway is a common feature of many cancers.[9] Certain pyrazole derivatives have been identified as potent inhibitors of key kinases within this pathway, such as p38 MAPK and ERK1/2, thereby disrupting the aberrant signaling that drives cancer progression.[1][9][10][11]

-

Tubulin Polymerization Inhibition: The microtubule network, composed of tubulin polymers, is essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several novel pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][13]

Diagram: Simplified EGFR Signaling Pathway and Inhibition by Pyrazole Derivatives

Caption: Overview of antimicrobial susceptibility testing workflows.

III. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrazole derivatives have a long-standing history as anti-inflammatory agents, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor. [3][14]

A. Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. Many novel pyrazole derivatives have been designed as selective COX-2 inhibitors, which offers the advantage of reducing inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. [15]These pyrazole derivatives typically bind to a side pocket in the COX-2 enzyme that is not present in COX-1, thereby conferring their selectivity.

B. In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a widely used and well-characterized in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds. [2][13] Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory environment for at least one week prior to the experiment. [2]2. Compound Administration: Administer the novel pyrazole derivative orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin or diclofenac sodium.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal. [13]4. Paw Volume Measurement: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point. This is determined by the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Presentation: In Vivo Anti-inflammatory Activity

| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition of Edema at 3h |

| Vehicle Control | - | 0.85 ± 0.05 | - |

| PYR-D | 10 | 0.52 ± 0.04 | 38.8 |

| PYR-D | 20 | 0.31 ± 0.03 | 63.5 |

| Diclofenac Sodium | 10 | 0.25 ± 0.02 | 70.6 |

IV. Conclusion and Future Directions

Novel pyrazole derivatives represent a highly promising class of therapeutic agents with a remarkable breadth of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores the value of the pyrazole scaffold in drug discovery. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new pyrazole-based compounds. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies to overcome drug resistance and enhance therapeutic outcomes. The continued exploration of the chemical space around the pyrazole nucleus will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of human diseases.

References

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Center for Biotechnology Information. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

-

Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. RJPBCS. [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Center for Biotechnology Information. [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

Antibiotic susceptibility assay protocol (Disk difusion susceptibility test). GrowNextGen. [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

-